Thalidomide-O-acetamido-PEG3-OH

Description

Properties

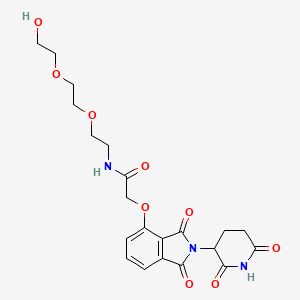

Molecular Formula |

C21H25N3O9 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C21H25N3O9/c25-7-9-32-11-10-31-8-6-22-17(27)12-33-15-3-1-2-13-18(15)21(30)24(20(13)29)14-4-5-16(26)23-19(14)28/h1-3,14,25H,4-12H2,(H,22,27)(H,23,26,28) |

InChI Key |

JHBADJXPDMIDFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-OH involves the conjugation of thalidomide with a PEG linker. The process typically includes the following steps:

Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.

PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker under controlled conditions to form the desired conjugate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and purified.

Reaction Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.

Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-PEG3-OH undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Thalidomide-O-acetamido-PEG3-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating gene expression and cellular function .

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

| Compound Name | Linker Type | Terminal Group | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | PEG3 | -OH | ~542.97 | High (aqueous) | PROTACs, conjugation |

| Thalidomide-O-amido-PEG3-NH2 HCl | PEG3 | -NH2 | 542.97 | High (aqueous) | Protein conjugation |

| Thalidomide-O-C6-acid | C6 alkyl | -COOH | ~450.5 | Moderate | Hydrophobic target linking |

| Thalidomide-O-PEG1-azide | PEG1 | -N3 | 444.4 | Low | Click chemistry |

| Thalidomide-Propargyne-PEG3-COOH | PEG3 | -COOH | ~650 | Moderate | Targeted drug delivery |

Research Findings and Challenges

- Efficacy: PEG3-linked thalidomide derivatives show 30–50% higher solubility than alkyl-linked analogs, critical for intravenous administration .

- Stability : Hydroxyl-terminated compounds (e.g., this compound) require careful storage (-20°C, desiccated) to prevent hydrolysis .

- Toxicity : While PEGylation reduces off-target effects, residual thalidomide activity may still pose teratogenic risks, necessitating stringent handling .

Q & A

Q. What is the structural and functional significance of the PEG3 linker in Thalidomide-O-acetamido-PEG3-OH?

The PEG3 linker enhances aqueous solubility and reduces nonspecific interactions with biological receptors, improving pharmacokinetic properties. Its three ethylene glycol units provide flexibility, facilitating spatial alignment between the cereblon-binding thalidomide moiety and target proteins in PROTAC (Proteolysis-Targeting Chimera) designs. The acetamido group enables conjugation to other functional groups (e.g., amines via carbodiimide chemistry) .

Q. Which analytical methods are recommended for validating the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases and internal standardization (e.g., phosphoric acid) is critical for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Avoid repeated freeze-thaw cycles and store at <-20°C in desiccated, light-protected conditions .

Q. What solvents and reaction conditions are optimal for dissolving and conjugating this compound?

The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF). For conjugation reactions (e.g., amide bond formation), use carbodiimide crosslinkers (EDC/NHS) in pH 7.4 buffers. Monitor reaction progress via thin-layer chromatography (TLC) or reverse-phase HPLC to ensure >95% coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize PROTAC designs using this compound to balance target protein degradation efficacy and off-target effects?

Key factors include:

- Linker Length : PEG3 provides intermediate spacing; shorter/longer PEG chains (e.g., PEG2, PEG4) may alter ternary complex formation .

- E3 Ligase Binding : Confirm cereblon engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).

- Target Protein Affinity : Attach target-binding warheads (e.g., kinase inhibitors) via the acetamido group, ensuring stoichiometric equivalence during synthesis .

Q. What experimental strategies resolve contradictions in reported synthesis yields of this compound derivatives?

Discrepancies often arise from:

- Catalyst Selection : KOH or NaHCO3 may yield divergent byproduct profiles in amidation reactions .

- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., hydrochloride salt formation) to prevent degradation .

- Purification : Optimize gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) to isolate high-purity fractions .

Q. How can stability challenges during in vivo applications of this compound be addressed?

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Plasma Stability Assays : Incubate the compound in human plasma at 37°C and quantify degradation products via LC-MS/MS. PEG3’s hydrophilicity reduces aggregation but may increase renal clearance; consider PEGylation alternatives (e.g., branched PEG) for prolonged circulation .

Methodological Considerations

- Data Contradiction Analysis : Compare synthesis protocols across studies (e.g., catalyst type in vs. ). Use Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent polarity) affecting yield.

- Instrumentation : For structural confirmation, combine FT-IR (amide I/II bands) with high-resolution MS (HRMS) to distinguish between isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.